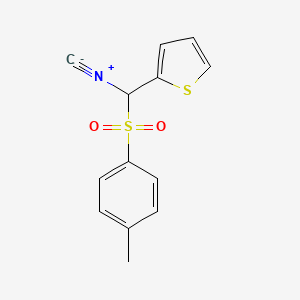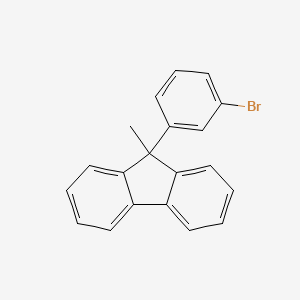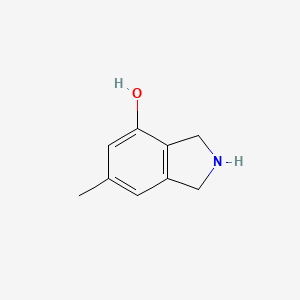
3-Methyl-1-(2,2,3,3-tetramethylcyclopropanecarbonyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide is a synthetic organic compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . It is characterized by its unique cyclopropane ring structure, which is substituted with tetramethyl groups and a methylcarbamoyl group. This compound is typically found as an off-white to white solid with a melting point of 91-94°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide involves multiple steps, starting with the preparation of the cyclopropane ring. The tetramethyl substitution is achieved through alkylation reactions, followed by the introduction of the methylcarbamoyl group via carbamoylation reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group into an amine or alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylcarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring and carbamoyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparaison Avec Des Composés Similaires
2-2-3-3-Tetramethylcyclopropane-1-carboxamide: Lacks the methylcarbamoyl group, resulting in different chemical reactivity and biological activity.
2-2-3-3-Tetramethyl-N-(ethylcarbamoyl)cyclopropane-1-carboxamide: Contains an ethylcarbamoyl group instead of a methylcarbamoyl group, leading to variations in its physical and chemical properties.
Uniqueness: 2-2-3-3-Tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H18N2O2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2,2,3,3-tetramethyl-N-(methylcarbamoyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H18N2O2/c1-9(2)6(10(9,3)4)7(13)12-8(14)11-5/h6H,1-5H3,(H2,11,12,13,14) |
Clé InChI |
MEBNCQRMZVHURS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C(=O)NC(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)
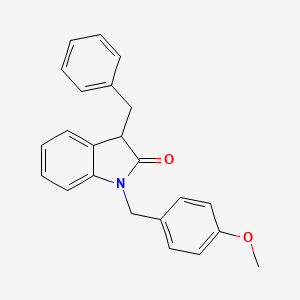
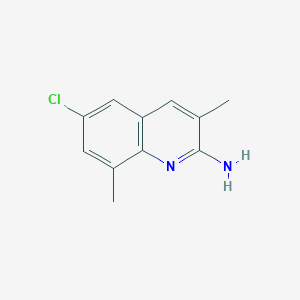
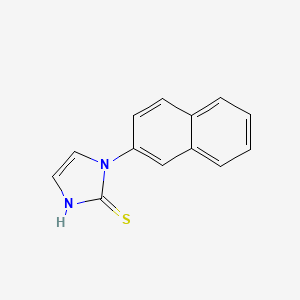
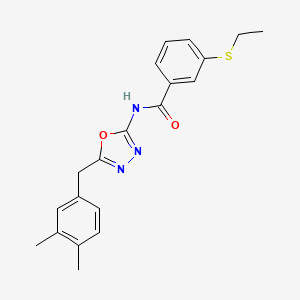
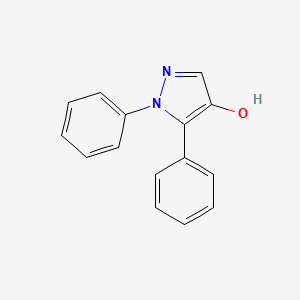
![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
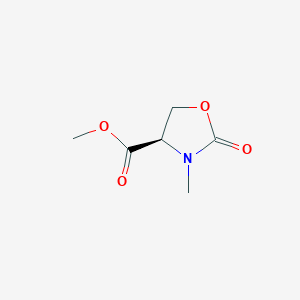
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
